InChI=1S/C13H16O4/c1-10(2)13(15)17-9-11(14)8-16-12-6-4-3-5-7-12/h3-7,11,14H,1,8-9H2,2H3 .
Methods of Synthesis
The synthesis of 2-hydroxy-3-phenoxypropyl methacrylate can be achieved through several methods, typically involving the reaction of phenol derivatives with methacrylic acid or its derivatives. One notable synthesis method involves the following steps:
A specific example of synthesis involves using epoxides as intermediates. In this method, a catalyst system comprising ferric chloride and 4-dimethylaminopyridine is employed to convert an epoxide into the desired methacrylate under controlled temperature conditions (around 115 °C) .
Molecular Structure
The molecular structure of 2-hydroxy-3-phenoxypropyl methacrylate consists of a phenoxy group attached to a propyl chain which is further connected to a methacrylate moiety. The compound features:
The compound's structure allows for various interactions in polymerization processes, influencing its mechanical properties and thermal stability .
Reactions Involving 2-Hydroxy-3-phenoxypropyl Methacrylate
This compound participates in several chemical reactions typical of methacrylates:
Mechanism of Action in Polymerization
The polymerization mechanism typically involves:
The presence of hydroxyl groups enhances hydrogen bonding within the polymer matrix, improving its mechanical strength and thermal resistance .
Physical Properties
Chemical Properties
These properties make it suitable for various applications in coatings and adhesives where flexibility and durability are required .
Scientific Applications
CAS No.: 1397-77-9
CAS No.: 1192-42-3
CAS No.: 11104-40-8
CAS No.: 37734-05-7